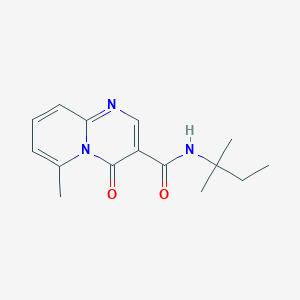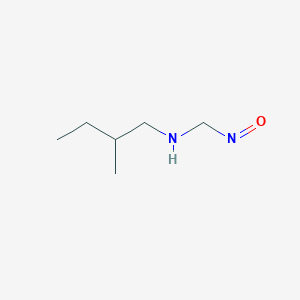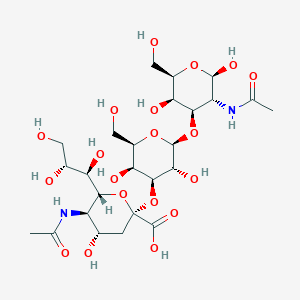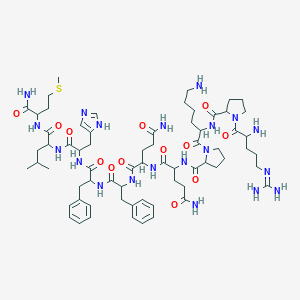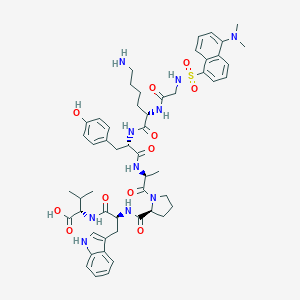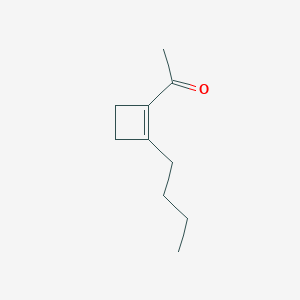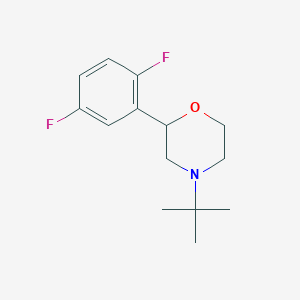![molecular formula C12F26Hg B040939 Bis[1,1,1,3,3,4,4,5,5,5-decafluoro-2-(trifluoromethyl)pentan-2-yl]mercury CAS No. 120674-92-2](/img/structure/B40939.png)
Bis[1,1,1,3,3,4,4,5,5,5-decafluoro-2-(trifluoromethyl)pentan-2-yl]mercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[1,1,1,3,3,4,4,5,5,5-decafluoro-2-(trifluoromethyl)pentan-2-yl]mercury is a highly fluorinated organomercury compound. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties such as high thermal stability and resistance to chemical reactions. This compound is of interest in various fields due to its distinctive structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis[1,1,1,3,3,4,4,5,5,5-decafluoro-2-(trifluoromethyl)pentan-2-yl]mercury typically involves the reaction of perfluorinated alkyl halides with mercury salts. One common method is the reaction of perfluorinated alkyl iodides with mercury(II) acetate in the presence of a suitable solvent such as acetonitrile. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent safety measures are implemented due to the toxic nature of mercury compounds.
Analyse Des Réactions Chimiques
Types of Reactions
Bis[1,1,1,3,3,4,4,5,5,5-decafluoro-2-(trifluoromethyl)pentan-2-yl]mercury can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under specific conditions.
Reduction Reactions: The mercury center can be reduced to elemental mercury using reducing agents such as sodium borohydride.
Oxidation Reactions: The compound can be oxidized to form mercury(II) fluoride and other by-products.
Common Reagents and Conditions
Substitution: Reagents such as potassium fluoride or sodium methoxide can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride in ethanol or methanol is commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Major Products
Substitution: Fluorinated derivatives with different functional groups.
Reduction: Elemental mercury and corresponding fluorinated hydrocarbons.
Oxidation: Mercury(II) fluoride and other oxidized fluorinated compounds.
Applications De Recherche Scientifique
Bis[1,1,1,3,3,4,4,5,5,5-decafluoro-2-(trifluoromethyl)pentan-2-yl]mercury has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of other fluorinated compounds and in studies of organomercury chemistry.
Biology: Investigated for its potential effects on biological systems, particularly in studies of mercury toxicity and bioaccumulation.
Medicine: Explored for its potential use in radiolabeling and imaging due to the presence of mercury.
Industry: Utilized in the development of high-performance materials with unique properties such as low surface energy and high chemical resistance.
Mécanisme D'action
The mechanism of action of Bis[1,1,1,3,3,4,4,5,5,5-decafluoro-2-(trifluoromethyl)pentan-2-yl]mercury involves its interaction with biological molecules, particularly thiol-containing proteins and enzymes. The mercury center can form strong bonds with sulfur atoms, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction is a key factor in the compound’s toxicity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(perfluoro-tert-butyl)mercury
- Bis(perfluoro-tert-hexyl)mercury
- Bis(perfluoro-tert-octyl)mercury
Uniqueness
Bis[1,1,1,3,3,4,4,5,5,5-decafluoro-2-(trifluoromethyl)pentan-2-yl]mercury is unique due to its specific fluorination pattern and the presence of trifluoromethyl groups. This structure imparts distinct chemical properties such as higher thermal stability and resistance to hydrolysis compared to other similar compounds. Additionally, the specific arrangement of fluorine atoms can influence the compound’s reactivity and interaction with other molecules.
Propriétés
IUPAC Name |
bis[1,1,1,3,3,4,4,5,5,5-decafluoro-2-(trifluoromethyl)pentan-2-yl]mercury |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6F13.Hg/c2*7-2(8,5(15,16)6(17,18)19)1(3(9,10)11)4(12,13)14; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLOLZJLEABUQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)(C(F)(F)F)[Hg]C(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12F26Hg |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371103 |
Source


|
| Record name | Bis[1,1,1,3,3,4,4,5,5,5-decafluoro-2-(trifluoromethyl)pentan-2-yl]mercury | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
838.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120674-92-2 |
Source


|
| Record name | Bis[1,1,1,3,3,4,4,5,5,5-decafluoro-2-(trifluoromethyl)pentan-2-yl]mercury | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
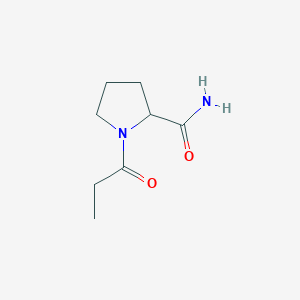
![Thieno[2,3-c]pyridine, 4,5,6,7-tetrahydro-2,4,6-trimethyl-(9CI)](/img/structure/B40861.png)
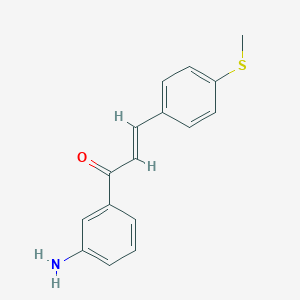
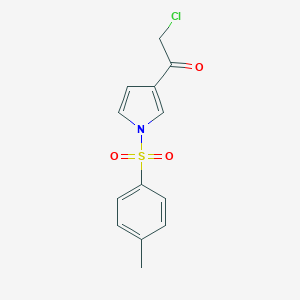
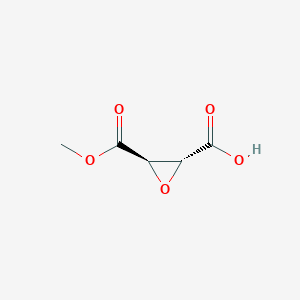
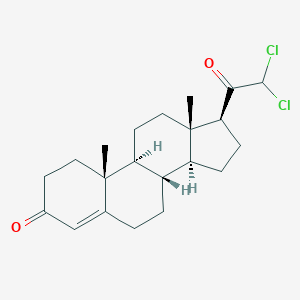
![methyl (1S,11R,14S,15R,17R,20S)-1,11,14,17,20-pentamethyl-6,8-dioxo-7-oxapentacyclo[12.8.0.02,11.05,10.015,20]docosa-2,4,9-triene-17-carboxylate](/img/structure/B40878.png)
